![molecular formula C7H9NO B11720717 (1R,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B11720717.png)
(1R,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4R)-7-oxabicyclo[221]heptane-2-carbonitrile is a bicyclic compound characterized by its unique structure, which includes an oxirane ring fused to a norbornane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated bicyclic structures . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged bicyclic structures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization, strong bases for epimerization, and oxidizing agents for introducing oxygen functionalities . Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxygenated derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile serves as a valuable intermediate for synthesizing complex organic molecules. Its unique structure allows for the construction of diverse bicyclic frameworks, which are useful in developing new materials and catalysts .
Biology and Medicine
Its bicyclic structure can be modified to create bioactive molecules with specific therapeutic properties .
Industry
Industrially, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity. It also finds applications in the development of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of (1R,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Norbornanecarbonitrile: This compound shares a similar bicyclic structure but lacks the oxirane ring.
Exo-bicyclo[2.2.1]heptane-2-carbonitrile: Another isomer with a different spatial arrangement of atoms.
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: A related compound with nitrogen atoms in the bicyclic framework.
Uniqueness
(1R,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of the oxirane ring, which imparts distinct reactivity and stability compared to other similar compounds. This feature makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C7H9NO |
|---|---|
Molecular Weight |
123.15 g/mol |
IUPAC Name |
(1R,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C7H9NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-3H2/t5-,6-,7-/m1/s1 |
InChI Key |
SOCKWJNQKNADLU-FSDSQADBSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@@H]1O2)C#N |
Canonical SMILES |
C1CC2C(CC1O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


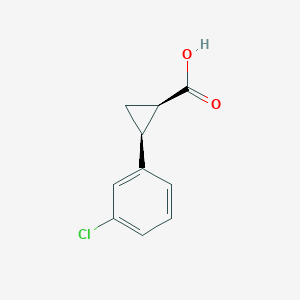
![Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B11720642.png)

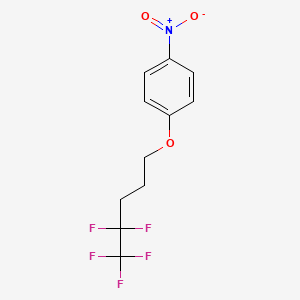
![(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine](/img/structure/B11720651.png)
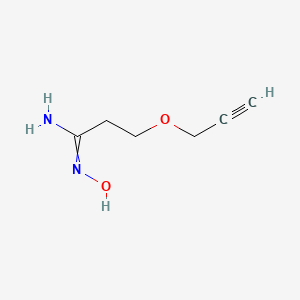
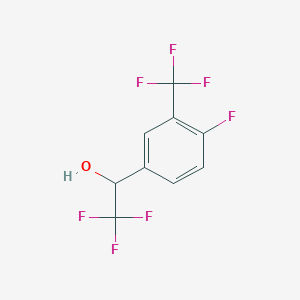
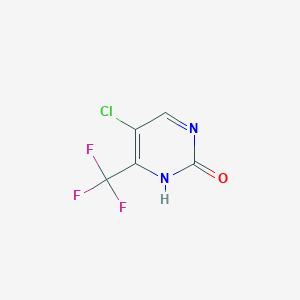

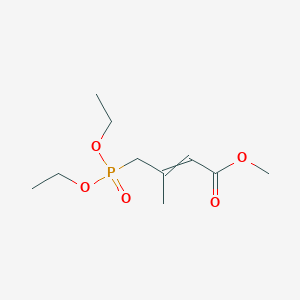

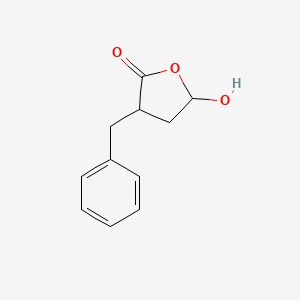

![(E)-N-(1-{4'-[(1E)-1-(Hydroxyimino)ethyl]-[1,1'-biphenyl]-4-YL}ethylidene)hydroxylamine](/img/structure/B11720708.png)
